Foretinib (CAS 849217-64-7), also known as GSK1363089 or XL880, is an orally bioavailable, ATP-competitive multikinase inhibitor primarily targeting MET and VEGFR2, alongside RON, AXL, and ROS1. In procurement and assay design, Foretinib is distinguished by its balanced dual-inhibition profile (sub-nanomolar IC50s for both MET and VEGFR2) and its structural capacity to bind the kinase domain in conformations that evade common resistance mutations. Unlike highly selective single-target inhibitors, Foretinib's polypharmacology makes it a critical tool compound for modeling complex tumor microenvironments, angiogenesis, and acquired resistance pathways in preclinical oncology[1].
Substituting Foretinib with closely related analogs like Cabozantinib or standard MET inhibitors like Crizotinib fundamentally alters assay outcomes and risks model failure. While Cabozantinib shares a highly similar chemical scaffold, its target affinity is heavily skewed toward VEGFR2 (IC50 0.035 nM) over MET (IC50 1.3 nM), whereas Foretinib maintains near-equipotent inhibition (MET IC50 0.4 nM; VEGFR2 IC50 0.86 nM). Using Cabozantinib in MET-dependent models can induce disproportionate anti-angiogenic toxicity before achieving sufficient MET blockade. Furthermore, standard Type I MET inhibitors like Crizotinib fail against acquired resistance mutations (e.g., MET Y1230H), whereas Foretinib retains sub-nanomolar potency, making it non-interchangeable for specific resistance modeling workflows [1].
In cell-free kinase assays, Foretinib demonstrates balanced, sub-nanomolar affinity for both MET (IC50 = 0.4 nM) and VEGFR2 (IC50 = 0.86 nM). In contrast, the structural analog Cabozantinib exhibits a highly skewed profile, with a VEGFR2 IC50 of 0.035 nM and a MET IC50 of 1.3 nM. This ~37-fold differential in Cabozantinib's affinity means Foretinib is strictly required for assays demanding simultaneous, proportional suppression of both pathways without over-saturating VEGFR2[1].
| Evidence Dimension | MET vs. VEGFR2 IC50 Ratio |
| Target Compound Data | Foretinib: MET 0.4 nM / VEGFR2 0.86 nM (~1:2 ratio) |
| Comparator Or Baseline | Cabozantinib: MET 1.3 nM / VEGFR2 0.035 nM (~37:1 ratio) |
| Quantified Difference | Foretinib provides balanced dual inhibition; Cabozantinib is heavily VEGFR2-biased. |
| Conditions | Cell-free biochemical kinase assay |
Ensures researchers can model dual MET/VEGFR2 blockade without inducing disproportionate off-target anti-angiogenic effects in complex cell models.
Foretinib exhibits significantly higher potency against oncogenic ROS1 fusions compared to the standard ALK/ROS1 inhibitor Crizotinib. In Ba/F3 cells expressing FIG-ROS and SLC-ROS fusions, Foretinib achieved IC50 values of 2 nM and 10 nM, respectively. Under identical conditions, Crizotinib required much higher concentrations, yielding IC50s of 38 nM and 220 nM. This ~20-fold increase in inhibitory potency makes Foretinib a highly efficient procurement choice for establishing sensitive ROS1-driven in vitro models [1].
| Evidence Dimension | Cellular Growth Inhibition (IC50) in ROS1-fusion expressing cells |
| Target Compound Data | Foretinib: 2 nM (FIG-ROS), 10 nM (SLC-ROS) |
| Comparator Or Baseline | Crizotinib: 38 nM (FIG-ROS), 220 nM (SLC-ROS) |
| Quantified Difference | ~20-fold greater potency for Foretinib |
| Conditions | Ba/F3 cells expressing FIG-ROS and SLC-ROS fusions |
Allows for more precise and potent targeting of ROS1-driven models at lower concentrations, minimizing off-target toxicity.
Type I MET inhibitors, such as Crizotinib, are highly vulnerable to acquired resistance via the MET Y1230H mutation, exhibiting a massive loss of potency (IC50 > 200 nM). Because Foretinib acts as a Type II-like inhibitor that binds the inactive conformation of the kinase, it effectively bypasses this resistance mechanism, maintaining a potent IC50 of 0.7 nM against the Y1230H mutant. This distinct binding mode is critical for laboratories modeling sequential therapy resistance [1].
| Evidence Dimension | IC50 against MET Y1230H mutant |
| Target Compound Data | Foretinib: 0.7 nM |
| Comparator Or Baseline | Crizotinib: 216 nM to 278 nM (Type I baseline) |
| Quantified Difference | >300-fold retained potency for Foretinib against the mutant |
| Conditions | In vitro kinase/cellular assays for MET Y1230H |
Crucial for procurement in acquired resistance research, as it provides a functional baseline where standard Type I inhibitors fail.
Foretinib is sparingly soluble in pure aqueous buffers, which can lead to precipitation and irreproducible assay results if handled incorrectly. However, it exhibits excellent solubility in organic solvents, reaching up to 127 mg/mL in DMSO and ~25 mg/mL in DMF and Ethanol. For in vivo or complex aqueous formulations, Foretinib requires a specific vehicle strategy—such as initial dissolution in DMSO or Ethanol followed by dilution in PEG300 and Tween-80—to maintain a stable, clear solution at ≥2.5 mg/mL. This processability metric dictates the correct procurement of compatible formulation excipients .
| Evidence Dimension | Solubility limits across solvents |
| Target Compound Data | Foretinib: 127 mg/mL (DMSO), ~25 mg/mL (Ethanol/DMF), ≥2.5 mg/mL (optimized aqueous vehicle) |
| Comparator Or Baseline | Standard aqueous buffers (Baseline: <0.1 mg/mL) |
| Quantified Difference | Requires organic co-solvents (DMSO/PEG300/Tween-80) to prevent precipitation |
| Conditions | Standard laboratory formulation prep at room temperature |
Prevents costly assay failures and irreproducible dosing by dictating the correct procurement of compatible formulation excipients.
Foretinib is the required compound when researchers need to suppress both MET and VEGFR2 pathways symmetrically, avoiding the VEGFR2-dominant toxicity seen with Cabozantinib[1].
Ideal for cell viability and signaling assays in FIG-ROS or SLC-ROS driven cell lines where standard ALK/ROS1 inhibitors like Crizotinib lack sufficient potency[2].
Foretinib serves as an essential positive control for Type II inhibitor efficacy in cell lines engineered with the MET Y1230H mutation, specifically after Type I inhibitor failure [3].
Utilizing the established DMSO/PEG300/Tween-80 formulation protocols ensures that Foretinib can be reliably administered in murine xenograft models without the precipitation issues associated with purely aqueous suspensions.